

The Role of Lenalidomide-C6-Br in PROTACs: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Lenalidomide-C6-Br	
Cat. No.:	B12371723	Get Quote

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Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system. Lenalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of **Lenalidomide-C6-Br**, a functionalized derivative of lenalidomide, and its pivotal role in the design and development of PROTACs. We will delve into its mechanism of action, synthesis, and application in forming potent and specific protein degraders, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this rapidly evolving field.

Introduction: The PROTAC Revolution and the Need for E3 Ligase Ligands

Targeted protein degradation using PROTACs offers a paradigm shift from traditional occupancy-based pharmacology to an event-driven, catalytic mechanism. PROTACs are heterobifunctional molecules comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By inducing the proximity of the POI to the



E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.

The choice of the E3 ligase and its corresponding ligand is a crucial aspect of PROTAC design. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC technology.[1][2] Lenalidomide, a derivative of thalidomide, binds to CRBN and has been extensively utilized as a CRBN-recruiting moiety in numerous PROTACs.[2][3] To facilitate the conjugation of lenalidomide to a POI ligand, it must be functionalized with a linker containing a reactive handle. **Lenalidomide-C6-Br** is one such key building block.

Lenalidomide-C6-Br: Structure and Function

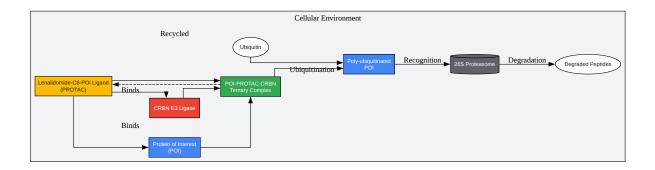
Lenalidomide-C6-Br is a derivative of lenalidomide featuring a six-carbon (C6) alkyl linker terminating in a bromine (Br) atom.

- Lenalidomide Moiety: This portion of the molecule is responsible for binding to the E3 ligase CRBN. The glutarimide ring of lenalidomide is essential for this interaction.[4]
- C6 Linker: The six-carbon alkyl chain provides spatial separation between the lenalidomide moiety and the target protein ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and can significantly impact the degradation efficiency and selectivity of the PROTAC.[5][6]
- Terminal Bromine: The bromine atom serves as a reactive electrophile, enabling the covalent attachment of the **Lenalidomide-C6-Br** unit to a nucleophilic functional group on the POI ligand, typically an amine or a thiol, through a nucleophilic substitution reaction.[7][8]

Mechanism of Action of Lenalidomide-C6-Br-based PROTACs

The mechanism of action of a PROTAC utilizing **Lenalidomide-C6-Br** follows the general principles of PROTAC-mediated protein degradation.





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PROTAC Mechanism of Action

- Ternary Complex Formation: The PROTAC, containing the Lenalidomide-C6-Br linker conjugated to a POI ligand, enters the cell and simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.
- Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
- Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome,
 which unfolds and degrades the protein into small peptides.
- PROTAC Recycling: The PROTAC is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.



Quantitative Data

The efficacy of a PROTAC is determined by its binding affinity to its targets and its ability to induce protein degradation. Below are tables summarizing representative quantitative data for lenalidomide-based PROTACs. It is important to note that the specific values can vary depending on the POI, the cell line, and the experimental conditions.

Table 1: Binding Affinities of Lenalidomide and its Derivatives to CRBN

Compound	Binding Affinity (Kd or IC50)	Method	Reference
Lenalidomide	~2 μM (IC50)	Competitive Binding Assay	[4]
Lenalidomide	6.7 ± 0.9 μM (Kd)	Isothermal Titration Calorimetry (ITC)	[9]
Pomalidomide	14.7 ± 1.9 μM (Kd)	Isothermal Titration Calorimetry (ITC)	[9]
Iberdomide	Higher affinity than lenalidomide	Not specified	[2]

Table 2: Degradation Efficiency of Lenalidomide-based PROTACs

PROTAC Target	Linker Type	Cell Line	DC50 (nM)	Dmax (%)	Reference
EGFRdel19	Alkyl	HCC827	11.7	>90	[10]
EGFRL858R	Alkyl	H3255	22.3	>90	[10]
BET Proteins	Alkyl/PEG	MM1.S	Not specified	>90	[11]
втк	Alkyl	Mino	2.2	97	[12]

Table 3: Pharmacokinetic Properties of Lenalidomide



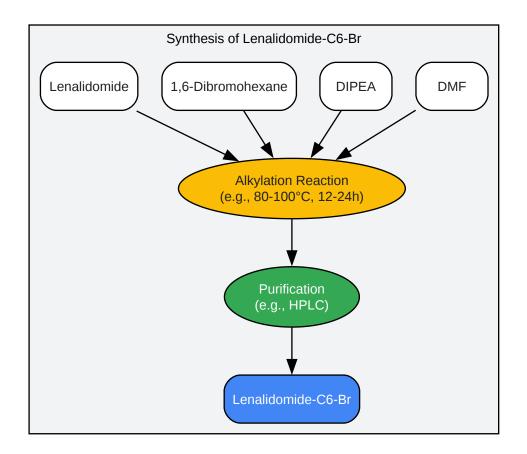
Parameter	Value	Species	Reference
Half-life (t1/2)	~3 hours	Human	
Bioavailability	High (>90%)	Human	[13]
Metabolism	Not metabolized by CYP450	Human	[14]
Excretion	~66% unchanged in urine	Human	[14]

Note: Pharmacokinetic data for specific PROTACs containing **Lenalidomide-C6-Br** is not readily available in the public domain and would need to be determined experimentally for each new molecule.

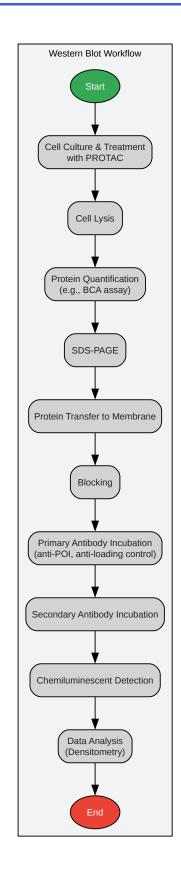
Experimental Protocols Synthesis of Lenalidomide-C6-Br

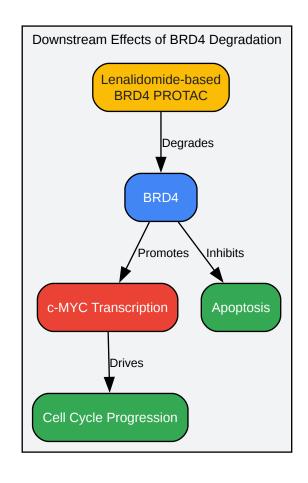
While a specific protocol for **Lenalidomide-C6-Br** is not widely published, a plausible synthetic route can be adapted from established methods for the alkylation of lenalidomide.[8][15][16]



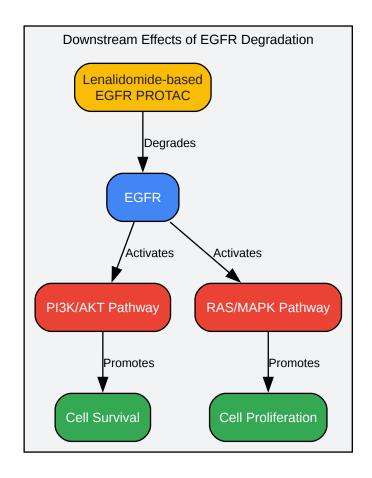












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